2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid
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Overview
Description
2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom and a dimethylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can produce various substituted pyridines.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)-2-(methylamino)acetic acid
- 2-(6-Chloropyridin-3-yl)-2-(ethylamino)acetic acid
Uniqueness
2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylamino group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1007878-77-4 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)8(9(13)14)6-3-4-7(10)11-5-6/h3-5,8H,1-2H3,(H,13,14) |
InChI Key |
CMIBRSHSNYUWOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CN=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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